Ulmoidol

Description

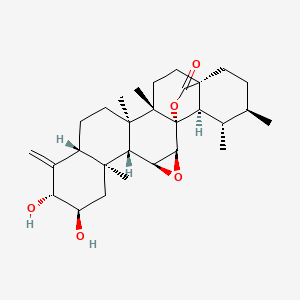

Structure

3D Structure

Properties

Molecular Formula |

C29H42O5 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

(1S,2S,4S,5R,6S,8R,9R,11R,14R,15S,18S,21R,22S,23R)-8,9-dihydroxy-6,14,15,21,22-pentamethyl-10-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |

InChI |

InChI=1S/C29H42O5/c1-14-7-10-28-12-11-27(6)26(5)9-8-17-16(3)19(31)18(30)13-25(17,4)22(26)20-23(33-20)29(27,34-24(28)32)21(28)15(14)2/h14-15,17-23,30-31H,3,7-13H2,1-2,4-6H3/t14-,15+,17+,18-,19-,20+,21-,22-,23+,25+,26-,27+,28+,29-/m1/s1 |

InChI Key |

CGDNMHCUSPXQHB-ASWZSIAWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5[C@H]7[C@@H]([C@@]4([C@@H]2[C@H]1C)OC3=O)O7)C)O)O)C)C |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C7C(C4(C2C1C)OC3=O)O7)C)O)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation

Source Material: Leaves of Eucommia ulmoides Oliv.

The primary and exclusive natural source for the isolation of the chemical compound Ulmoidol is the leaves of Eucommia ulmoides Oliv. diva-portal.orgspringernature.com. This deciduous tree is the sole species in the Eucommiaceae family. Scientific investigations have successfully identified and extracted this compound, along with other related compounds, from its foliage diva-portal.orgresearchgate.net. The leaves are a significant source of a diverse array of bioactive components, making them a key focus in phytochemical research mdpi.com.

Geographic Distribution and Cultivation of Eucommia ulmoides Oliv.

Eucommia ulmoides is a tree species native to China, where it is also extensively cultivated. Its natural habitat includes forests, thickets, and valleys in various Chinese provinces mdpi.comresearchgate.net. Due to its economic and medicinal importance, China accounts for approximately 95% of the world's E. ulmoides resources, with widespread planting across the country nih.gov. The tree is also cultivated in other parts of the world, including Russia, Europe, and North America, often in botanical gardens, valued for being the only cold-tolerant rubber-producing tree nih.govresearchgate.net.

Table 1: Geographic Distribution of Eucommia ulmoides Oliv.

| Region | Status | Specific Locations/Provinces | Altitude |

|---|---|---|---|

| China | Native & Widely Cultivated | Gansu, Guizhou, Henan, Hubei, Hunan, Shaanxi, Sichuan, Yunnan, Zhejiang mdpi.comnih.govresearchgate.net | 100–2,000 meters mdpi.comresearchgate.net |

| East Asia | Native | Central and Southern China researchgate.net | Not Specified |

| Russia | Cultivated | Not Specified researchgate.net | Not Specified |

| Europe | Cultivated (Gardens) | Not Specified nih.gov | Not Specified |

| North America | Cultivated (Gardens) | Not Specified nih.gov | Not Specified |

Extraction Methods from Plant Material (e.g., Ethanol (B145695) Extraction)

The initial step in isolating this compound from the leaves of E. ulmoides involves solvent extraction. Ethanol is a commonly preferred solvent due to its effectiveness in dissolving a wide range of active compounds and its relative safety .

A typical laboratory-scale extraction process involves refluxing powdered, dried leaves with 95% ethanol. researchgate.net. The resulting liquid extract is then filtered and concentrated under reduced pressure to yield a crude residue researchgate.net. This crude extract contains this compound along with numerous other phytochemicals. To begin the purification process, this residue is often suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their solubility researchgate.net. The fraction soluble in ethyl acetate is typically retained for further isolation of triterpenoids like this compound researchgate.net. Researchers have also utilized ethanol concentrations ranging from 40% to 70% for extracting various compounds from the leaves researchgate.net.

Chromatographic Separation and Purification Protocols

Following solvent extraction and partitioning, the enriched fraction undergoes further separation using chromatographic techniques to isolate this compound in its pure form. This is a multi-step process that leverages the different physicochemical properties of the compounds in the mixture.

Silica (B1680970) Gel Column Chromatography

The ethyl acetate-soluble fraction is first subjected to silica gel column chromatography researchgate.net. This technique separates compounds based on their polarity. A long glass column is packed with silica gel (the stationary phase), and the extract is loaded at the top. A solvent or a mixture of solvents (the mobile phase), such as a chloroform-methanol gradient, is passed through the column researchgate.net. Compounds with lower polarity travel down the column faster, while more polar compounds are retained on the silica gel for longer. This allows for the separation of the complex mixture into several simpler fractions researchgate.net.

Preparative High-Performance Liquid Chromatography (HPLC)

Fractions obtained from silica gel chromatography that contain this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). Preparative HPLC is a high-resolution purification technique that operates on the same principles as analytical HPLC but is designed to handle larger quantities of material to isolate, rather than just identify, specific compounds. The fractions are injected into the HPLC system, where a high-pressure pump forces a solvent through a column packed with a stationary phase. This process separates the components with very high efficiency, allowing for the isolation of this compound with a high degree of purity.

Table 2: Summary of this compound Isolation and Purification Steps

| Step | Technique | Description | Purpose |

|---|---|---|---|

| 1. Extraction | Ethanol Reflux Extraction | Dried, powdered leaves are boiled in 95% ethanol. researchgate.net | To extract a wide range of phytochemicals, including this compound, from the plant material. |

| 2. Partitioning | Liquid-Liquid Extraction | The crude extract is partitioned between water and ethyl acetate. researchgate.net | To create a less complex fraction enriched with medium-polarity compounds like this compound. |

| 3. Fractionation | Silica Gel Column Chromatography | The ethyl acetate fraction is separated on a silica gel column using a solvent gradient. researchgate.net | To separate the enriched extract into multiple simpler fractions based on polarity. |

| 4. Purification | Preparative HPLC | The specific fractions containing this compound are further purified on an HPLC system. | To isolate pure this compound from any remaining co-eluting compounds. |

Co-occurrence with Related Phytochemicals (e.g., this compound A, other ursane-type nortriterpenoids)

During the isolation of this compound from E. ulmoides leaves, a variety of other phytochemicals are also isolated. This includes other structurally similar ursane-type nortriterpenoids. Notably, a novel compound named this compound A was discovered and isolated from the same plant material alongside this compound researchgate.net. Other co-occurring triterpenoids include corosolic acid, oleanolic acid, and ursolic acid researchgate.net. The plant leaves also contain a rich profile of other compound classes, such as flavonoids, iridoids, and phenylpropanoids mdpi.com.

Table 3: Phytochemicals Co-isolated with this compound from Eucommia ulmoides Leaves

| Compound Class | Specific Compound Name |

|---|---|

| Nortriterpenoids | This compound A researchgate.net |

| 2α,3α-dihydroxy-24-nor-4(23),12-oleanadien-28-oic acid researchgate.net | |

| Triterpenoids | Corosolic acid researchgate.net |

| Oleanolic acid researchgate.net | |

| Ursolic acid researchgate.net | |

| Cycloart-3β, 25-diol researchgate.net | |

| Flavonoids | Quercetin 3-O-sambubioside researchgate.net |

| 3',4',5,7-tetrahydroxy-3-methylflavone diva-portal.org | |

| Other Compounds | Foliasalacioside B1 researchgate.net |

| (6R,7E,9R)-9-hydroxy-4,7-megastigmadien-3-one-9-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside researchgate.net | |

| (6R,7E,9R)-9-hydroxy-4,7-megastigma-dien-3-one-9-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside researchgate.net | |

| trans-sinapaldehyde diva-portal.org |

Structural Elucidation and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Extensive spectroscopic analysis, including NMR, has been crucial in the structural determination of Ulmoidol and related compounds. semanticscholar.orgresearchgate.net

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their chemical environments. The ¹H-NMR spectrum of this compound A, a related ursane-type nortriterpenoid, revealed characteristic signals for methyl protons, oxygen-bearing methine protons, and an olefinic proton. mdpi.com The ¹³C-NMR spectrum provided signals corresponding to different types of carbon atoms, including carbonyl carbons (ester and conjugated keto), olefinic carbons, and oxygen-bearing carbons, consistent with a nortriterpenoid skeleton. mdpi.com

| Nucleus | Chemical Shift (δ) | Multiplicity | Integration/Assignment |

|---|---|---|---|

| ¹H | 0.97 | s | 3H (Methyl) mdpi.com |

| ¹H | 0.98 | d, J = 5.5 Hz | 3H (Methyl) mdpi.com |

| ¹H | 1.18 | d, J = 6.5 Hz | 3H (Methyl) mdpi.com |

| ¹H | 1.33 | s | 3H (Methyl) mdpi.com |

| ¹H | 1.40 | s | 3H (Methyl) mdpi.com |

| ¹H | 2.01 | s | 3H (Methyl) mdpi.com |

| ¹H | 3.08 | d, J = 4.0 Hz | 1H (Oxygen-bearing methine) mdpi.com |

| ¹H | 3.38 | dd, J = 4.0, 2.0 Hz | 1H (Oxygen-bearing methine) mdpi.com |

| ¹H | 6.23 | brs | 1H (Hydroxyl) mdpi.com |

| ¹H | 6.47 | brs | 1H (Olefinic) mdpi.com |

| ¹³C | 54.60 | - | Oxygen-bearing carbon mdpi.com |

| ¹³C | 54.71 | - | Oxygen-bearing carbon mdpi.com |

| ¹³C | 88.67 | - | Oxygen-bearing carbon mdpi.com |

| ¹³C | 123.22 | - | Olefinic carbon mdpi.com |

| ¹³C | 127.34 | - | Olefinic carbon mdpi.com |

| ¹³C | 144.88 | - | Olefinic carbon mdpi.com |

| ¹³C | 163.62 | - | Olefinic carbon mdpi.com |

| ¹³C | 178.83 | - | Ester carbonyl mdpi.com |

| ¹³C | 181.44 | - | Conjugated keto carbonyl mdpi.com |

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide crucial connectivity information between atoms, which is essential for piecing together the molecular structure. While not explicitly detailed for every instance of this compound characterization in the provided snippets, the use of techniques like HMBC (Heteronuclear Multiple Bond Correlation) has been reported for related compounds and is a standard practice in structural elucidation. HMBC correlations can confirm the positions of functional groups and the connectivity between different parts of the molecule. For example, HMBC correlations were used to confirm the presence of a hexa-1,4-dienone moiety and to locate a hydroxyl group in this compound A. mdpi.com HMBC correlations also helped establish the linkage of a lactone ring and the presence of an epoxy group in a related compound. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESIMS) is a common technique for analyzing natural products like this compound. High-Resolution ESIMS (HRESIMS) provides accurate mass measurements, allowing for the determination of the molecular formula. For this compound A, HRESIMS data provided a molecular formula of C₂₉H₃₈O₅. mdpi.com Another study reported HRESIMS data for a compound similar to this compound, which helped deduce its molecular formula. nih.gov

| Technique | Ion Type | m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| ESIMS | [M+Na]⁺ | 489 | - | mdpi.com |

| ESIMS | [M+H]⁺ | 467 | - | mdpi.com |

| HRESIMS | [M+H]⁺ | 467.2804 (calcd. 467.2792) | C₂₉H₃₈O₅ | mdpi.com |

| HRESIMS | [M + HCOO]⁻ | 513.2851 (calcd for C₃₀H₄₁O₇, 513.2852) | C₂₉H₄₀O₅ | nih.gov |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is used to determine the absolute configuration of chiral molecules. The absolute configuration refers to the three-dimensional arrangement of atoms around a chiral center. iupac.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. uzh.chnih.gov The resulting CD spectrum shows positive or negative Cotton effects at specific wavelengths, which can be related to the molecule's stereochemistry. CD experiments have been used in the determination of the absolute configuration of this compound A. semanticscholar.orgnih.gov

Theoretical Calculation of Electronic Circular Dichroism (ECD)

Theoretical calculations of Electronic Circular Dichroism (ECD) spectra are often used in conjunction with experimental CD data to confirm or determine the absolute configuration of complex natural products. nih.govnih.gov Using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), the ECD spectrum for different possible stereoisomers can be calculated and compared to the experimental CD spectrum. semanticscholar.orgnih.gov For this compound A, theoretical calculations of its ECD spectrum using the TD-DFT method were performed. semanticscholar.orgnih.gov The calculated ECD spectrum showed a negative Cotton effect that correlated well with the experimental Cotton effect observed, allowing for the establishment of the absolute configuration of this compound A as (11S,12S). semanticscholar.orgnih.gov

Advanced Computational Methods in Structural Analysis (e.g., Time-Dependent Density Functional Theory (TD-DFT))

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), play a significant role in the structural elucidation and conformational analysis of complex natural products like this compound. researchgate.netconicet.gov.ar These methods can assist in assigning planar structures and establishing relative and absolute configurations by correlating calculated spectroscopic data, particularly NMR chemical shifts and ECD spectra, with experimental results. mdpi.comresearchgate.netnih.gov

DFT calculations can be used to define the molecular structure and geometry of a compound. researchgate.net TD-DFT, a specific application of DFT, is particularly useful for simulating electronic spectra, such as UV-Vis, which can be compared to experimental data to validate a proposed structure. researchgate.netchemrxiv.org While computationally intensive, especially for large molecules, the accuracy of DFT-predicted NMR shifts can be crucial for differentiating between similar structural isomers. conicet.gov.ar The integration of computational methods with spectroscopic techniques enhances the reliability of structural assignments in natural product chemistry. researchgate.netconicet.gov.ar

Structural Relationship to Ursane-Type Triterpenoids

This compound is classified as an ursane-type triterpenoid (B12794562), specifically an unusual nortriterpenoid. researchgate.netmdpi.comnih.gov Triterpenoids are a diverse group of naturally occurring compounds characterized by a core structure composed of six isoprene (B109036) units, typically arranged into multiple rings. Ursane-type triterpenoids are a specific class of pentacyclic triterpenoids, distinguished by their characteristic skeletal arrangement. preprints.org

Studies on the chemical constituents of Eucommia ulmoides have identified this compound alongside other known ursane-type compounds, such as ursolic acid and corosolic acid, further supporting its classification within this group. mdpi.comnih.gov The structural similarities and differences between this compound and other ursane-type triterpenoids contribute to understanding their varied biological activities and can be explored through structure-activity relationship studies. preprints.orgmdpi.com The identification of this compound as an ursane-type C29-triterpenoid highlights its structural basis, which is relevant to investigations into its properties and potential applications. researchgate.netnih.gov

Mechanistic Biochemistry and Molecular Pharmacology

Inhibition of Proinflammatory Mediators

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a molecule involved in inflammatory signaling and tissue damage. Research indicates that Ulmoidol effectively reduces the expression of iNOS. cdutcm.edu.cnplantaedb.cominvivochem.cnnih.gov This downregulation of iNOS expression leads to a decrease in the production of NO, thereby mitigating a key component of the inflammatory response.

Cyclooxygenase-2 (COX-2) is another inducible enzyme that plays a critical role in the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation, pain, and fever. Studies have demonstrated that this compound suppresses the expression of COX-2. cdutcm.edu.cnplantaedb.cominvivochem.cnnih.gov The suppression of COX-2 expression by this compound results in reduced production of prostaglandins, contributing to its anti-inflammatory effects.

Targeting of Key Cellular Signaling Pathways

The anti-inflammatory effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways that govern inflammatory gene expression and cellular activation.

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a pivotal regulator of immune and inflammatory responses, controlling the expression of numerous genes encoding proinflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. This compound has been shown to limit the activation of the NF-κB signaling pathway. cdutcm.edu.cnplantaedb.com This attenuation of NF-κB signaling is a significant mechanism by which this compound reduces the expression of proinflammatory mediators.

CD14/Toll-like Receptor 4 (TLR4) Signaling Pathway Disruption

Research indicates that this compound can disrupt the CD14/Toll-like Receptor 4 (TLR4) signaling pathway. This disruption has been shown to subsequently limit the activation of downstream signaling cascades, specifically the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov The TLR4 pathway is a critical component of the innate immune system, activated by pathogen-associated molecular patterns like lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines and mediators. transpopmed.orgnih.gov By inhibiting this pathway, this compound contributes to the alleviation of neuroinflammatory responses, as observed in studies involving microglia. researchgate.netnih.gov CD14 plays a role in the internalization of the TLR4-MD2-LPS complex, which is important for signaling. nih.gov

Specific Molecular Target Identification and Interaction

Investigations into the molecular targets of this compound have identified the transcription factor PU.1 as a potential key interacting partner. researchgate.netnih.govx-mol.com

PU.1 Transcriptional Factor Binding Inhibition

Studies suggest that this compound can prevent the transcription factor PU box binding-1 (PU.1) from binding to DNA. researchgate.netnih.govx-mol.com PU.1 is an ETS-family transcription factor essential for the development and function of hematopoietic cells, including those in the myeloid and lymphoid lineages. uniprot.orgnih.govuniprot.orgfrontiersin.org It binds to specific purine-rich DNA sequences known as PU-boxes (typically 5'-GAGGAA-3') to regulate gene expression. uniprot.orguniprot.org The ability of this compound to inhibit PU.1 binding to DNA points to a mechanism by which it may modulate the expression of genes controlled by this transcription factor. researchgate.netnih.govx-mol.com PU.1 is known to influence gene expression by directly binding to its target sites and by interacting with or redirecting partner transcription factors. nih.gov

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Assessment

The interaction between this compound and PU.1 DNA binding has been assessed using the Electrophoretic Mobility Shift Assay (EMSA). researchgate.netnih.govx-mol.comresearchgate.net EMSA is a widely used technique to study protein-DNA or protein-RNA interactions in vitro. thermofisher.communi.czviagene.comnih.gov It is based on the principle that protein-bound DNA fragments migrate slower than free DNA fragments when subjected to non-denaturing gel electrophoresis, resulting in a "mobility shift" or "band shift". thermofisher.communi.czviagene.com This assay allows for the qualitative assessment of whether a protein binds to a specific DNA sequence and can be used to evaluate the effect of a compound, such as this compound, on this binding. thermofisher.comviagene.com The application of EMSA indicated that this compound interferes with the binding of PU.1 to its DNA recognition site. researchgate.netnih.govx-mol.com

Computational Molecular Docking Analysis of Target Interactions

Computational molecular docking analysis has been employed to further investigate the potential interactions between this compound and its molecular targets, including PU.1. researchgate.netnih.govx-mol.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, such as PU.1 or an enzyme) when bound to form a stable complex. This method helps to understand the binding modes and affinities between molecules at an atomic level. frontiersin.org The results from molecular docking analyses supported the findings from experimental assays, indicating that this compound could prevent PU.1 from binding to DNA. researchgate.netnih.govx-mol.com

Enzyme Activity Modulation

Beyond its effects on signaling pathways and transcription factor binding, this compound and related compounds have also been investigated for their ability to modulate enzyme activity, specifically targeting protein tyrosine phosphatase 1B.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (for this compound A and related compounds)

Several compounds isolated from Eucommia ulmoides, including this compound A and other related triterpenoids, have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.comsemanticscholar.orgresearchgate.net PTP1B is an enzyme that plays a significant role as a negative regulator of insulin (B600854) signaling and is considered a target for the treatment of metabolic disorders like type 2 diabetes. scbt.commdpi.comresearchgate.net

Studies have shown that while this compound (compound 2) itself did not exhibit significant inhibitory activity against PTP1B when tested at a specific concentration (e.g., 20 µM), other related compounds isolated from the same source did. mdpi.comsemanticscholar.orgresearchgate.netmdpi.com Specifically, corosolic acid (compound 3) and 2α,3α-dihydroxy-24-nor-4(23),12-oleanadien-28-oic acid (compound 4) demonstrated inhibitory activity against PTP1B with reported IC50 values. mdpi.comsemanticscholar.org this compound A (compound 1) was also tested, but its inhibitory activity was not reported with an IC50 value in the same studies that showed activity for compounds 3 and 4. mdpi.comsemanticscholar.orgresearchgate.net The presence of a lactone ring in the structure of some compounds, including this compound, has been suggested to be associated with reduced PTP1B inhibitory activity. mdpi.com

The following table summarizes the PTP1B inhibitory activity of some related compounds tested:

| Compound | IC50 (µM) | Source Citation |

| Corosolic acid (Compound 3) | 0.69 | mdpi.comsemanticscholar.org |

| 2α,3α-dihydroxy-24-nor-4(23),12-oleanadien-28-oic acid (Compound 4) | 3.98 | mdpi.comsemanticscholar.org |

| This compound (Compound 2) | >20 | mdpi.com |

| This compound A (Compound 1) | Not reported with IC50 in mdpi.comsemanticscholar.orgresearchgate.net | mdpi.comsemanticscholar.orgresearchgate.net |

Note: IC50 values indicate the concentration of a compound required to inhibit 50% of the enzyme activity.

Advanced Analytical and Bioanalytical Methodologies

Development of Quantification Methods for Ulmoidol in Plant Extracts

Quantification of this compound in plant extracts, particularly from Eucommia ulmoides leaves, is a critical step in phytochemical research and quality control. Various analytical procedures have been explored for the quantification of plant compounds, which can be adapted for this compound. For instance, spectrophotometric methods have been used for the quantification of total flavonoids in herbal materials and crude extracts, demonstrating the potential for optical methods in plant extract analysis researchgate.netnih.gov.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly employed to separate and quantify various bioactive compounds in plant extracts, including iridoids, flavonoids, and phenolic acids found in E. ulmoides hortherbpublisher.com. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers a rapid and accurate method for analyzing the main components in E. ulmoides extracts hortherbpublisher.com.

Developing a specific quantification method for this compound in plant extracts would typically involve optimizing extraction procedures, selecting appropriate chromatographic conditions for separation, and utilizing a sensitive detector. The extraction procedure is a primary determinant for the separation and recovery of phenolics, and factors such as solvent type, sample nature, and particle size significantly influence the efficiency mdpi.com. Increasing the solvent-to-sample ratio can promote extraction, but optimizing this ratio is advisable to minimize solvent input and saturation effects mdpi.com.

While specific data tables detailing this compound quantification in plant extracts were not extensively found in the search results, the principles and techniques applied to other plant compounds in E. ulmoides provide a framework for such development. For example, studies on other compounds in E. ulmoides demonstrate the use of HPLC for separation and quantification hortherbpublisher.com.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for both assessing the purity of this compound and quantifying its amount in samples. HPLC is widely used for chemical purity testing as it can separate components in a liquid sample and help confirm the absence of contaminants moravek.com. The process involves a mobile phase carrying the sample through a stationary phase in a column, where components separate based on their interactions moravek.com. The separated components are then detected, and the resulting chromatogram shows peaks corresponding to each component moravek.comtorontech.com. The area or height of these peaks is proportional to the concentration of the compound, allowing for quantification torontech.comdrawellanalytical.com.

Gas Chromatography (GC) is another technique used for separating and analyzing volatile compounds and is effective for quantitative analysis and assessing purity by detecting and quantifying trace impurities drawellanalytical.combirchbiotech.com. Determining purity using GC involves comparing the peak area of the target compound to the total area of all peaks birchbiotech.com.

For this compound, chromatographic methods like HPLC and UPLC are crucial for separating it from other compounds present in Eucommia ulmoides extracts hortherbpublisher.com. Preparative HPLC has been used in the isolation process of this compound and related compounds from E. ulmoides leaves mdpi.comsemanticscholar.org. The purity of isolated this compound can be assessed by analyzing the chromatogram to ensure a single main peak corresponding to this compound and the absence of significant impurity peaks moravek.combirchbiotech.com.

Quantitative analysis of this compound using chromatography typically involves generating a calibration curve using known concentrations of a this compound standard and then comparing the peak area or height of this compound in the sample to this curve torontech.comdrawellanalytical.com.

Spectroscopic Methods for Detection and Characterization in Biological Samples (excluding clinical application)

Spectroscopic methods are vital tools for the detection and characterization of compounds like this compound in biological samples in non-clinical research settings. These techniques provide information about the structure and presence of molecules based on their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESIMS), are essential for the structural elucidation of bioactive compounds isolated from E. ulmoides, including lignans, iridoids, and flavonoids hortherbpublisher.com. These methods can be applied to characterize this compound in biological matrices after appropriate extraction and purification steps.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule measurlabs.com. MS provides information about the molecular weight and fragmentation pattern, which can be used to identify and confirm the presence of a compound drawellanalytical.comeurofins.com. The combination of chromatographic techniques with MS, such as LC-MS, is particularly powerful for both separating and identifying compounds in complex biological samples drawellanalytical.com. LC-MS is well-suited for quantitative analysis in complex matrices, allowing for reliable measurement by comparing mass spectrometric data to calibration curves drawellanalytical.com.

Spectroscopic methods can also be used for real-time monitoring of biological processes, such as tracking drug interactions with target proteins or assessing pharmacokinetics in live models, though the specific application to this compound in non-clinical biological samples requires dedicated research longdom.org. Techniques like UV-Vis spectrophotometry, fluorescence spectroscopy, and Raman spectroscopy offer non-invasive ways to observe biological processes and detect specific molecules longdom.orgintertek.com. For instance, UV-Vis spectrophotometry measures light absorbance, which can indicate concentration changes of biomolecules longdom.org.

Future Perspectives in Ulmoidol Research

Elucidation of Comprehensive Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Ulmoidol within Eucommia ulmoides is a crucial future research direction. Elucidating biosynthetic pathways of natural products, especially complex ones like terpenoids, often involves a combination of methods, including isotopic labeling studies to identify precursors and intermediates, and genetic approaches to identify the enzymes involved. frontiersin.orgpsu.edunih.gov While terpenoids are derived from isoprene (B109036) units via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, the specific steps and enzymes leading to the unique nortriterpenoid structure of this compound are yet to be fully described. researchgate.net

Future studies should aim to:

Identify all enzymatic steps involved in the conversion of triterpenoid (B12794562) precursors to this compound.

Characterize the genes encoding the enzymes in this pathway using techniques such as transcriptomics and genomics in E. ulmoides.

Employ gene silencing or overexpression techniques to validate the function of candidate genes in this compound production.

Reconstitute the proposed biosynthetic pathway in heterologous expression systems, such as Escherichia coli or yeast, to confirm enzyme activity and facilitate the production of this compound and its intermediates for further study. frontiersin.orgnih.govuniv-tours.fr

Elucidating the biosynthetic pathway will not only provide fundamental biological knowledge but also open avenues for metabolic engineering of E. ulmoides or microbial cell factories for sustainable and potentially large-scale production of this compound. univ-tours.fr

Exploration of Synthetic Accessibility and Analog Development

The structural complexity of this compound, typical of many natural products, presents challenges and opportunities for chemical synthesis. Assessing the synthetic accessibility of this compound is essential for determining the practicality and cost-effectiveness of obtaining it through chemical means, especially for potential pharmaceutical development. wisdomlib.orgresearchgate.netnih.gov Synthetic accessibility scores (SAscores) are computational tools used to estimate the ease of synthesizing a compound based on its structural features and complexity. researchgate.netsynthiaonline.com

Future research should focus on:

Developing efficient and scalable synthetic routes for this compound. This involves designing step-by-step chemical transformations to assemble the complex ring system and introduce the specific functional groups present in this compound.

Evaluating the synthetic accessibility of this compound using computational tools and experimental validation. researchgate.netnih.gov

Synthesizing analogs of this compound with modifications to its core structure or functional groups. This is a crucial step in drug discovery to explore structure-activity relationships, potentially improve potency, selectivity, and pharmacokinetic properties, and identify patentable new chemical entities.

Developing semi-synthetic approaches that utilize readily available precursors from E. ulmoides to synthesize this compound or its analogs.

Successfully addressing the synthetic accessibility of this compound will be critical for ensuring a reliable supply for extensive biological evaluation and potential commercialization.

Advanced In Vitro and In Silico Approaches for Target Validation

This compound has shown promise in preventing neuroinflammation by targeting the PU.1 transcriptional signaling pathway. mdpi.comvietnamjournal.ruhortherbpublisher.comresearchgate.netmdpi.com However, a comprehensive understanding of its molecular targets and mechanisms of action requires further investigation using advanced in vitro and in silico approaches. Target validation is a critical step in drug discovery to confirm that modulating a specific target can produce a desired therapeutic effect. ardigen.compharmaron.comnih.govmhinnovation.net

Future studies should employ:

Advanced in vitro assays to validate the interaction of this compound with its proposed targets, such as PU.1, and identify potential off-targets. Techniques like surface plasmon resonance, isothermal titration calorimetry, and pull-down assays can be used.

Cell-based assays to study the effects of this compound on downstream signaling pathways and cellular processes modulated by its targets. This could involve reporter gene assays, Western blotting, and quantitative PCR to measure protein and gene expression levels.

High-content imaging and phenotypic screening to assess the impact of this compound on cellular morphology and function in relevant cell models. pharmaron.comaxxam.com

In silico techniques such as molecular docking and molecular dynamics simulations to predict and analyze the binding modes and affinities of this compound to its targets.

Network pharmacology approaches to identify potential multiple targets and synergistic effects of this compound within complex biological networks. researchgate.netresearchgate.net

Integration of transcriptomics and proteomics data from this compound-treated cells or tissues to gain a holistic view of its biological effects and identify modulated pathways. pharmaron.comaxxam.com

These advanced approaches will provide robust evidence for this compound's targets and mechanisms, supporting its potential therapeutic applications.

Comparative Mechanistic Studies with Related Nortriterpenoids from Eucommia ulmoides Oliv.

Eucommia ulmoides is known to contain a variety of nortriterpenoids in addition to this compound. vietnamjournal.ruhortherbpublisher.com Comparative studies on the mechanisms of action of this compound and other related nortriterpenoids from the same plant source can provide valuable insights into the structural features responsible for specific biological activities and potential synergistic or antagonistic effects.

Future research should conduct:

Isolation and structural characterization of other nortriterpenoids present in E. ulmoides.

Comparative in vitro studies to assess the biological activities of this compound and related nortriterpenoids in parallel, focusing on relevant pharmacological areas such as anti-inflammatory or neuroprotective effects.

Mechanistic studies to identify whether related nortriterpenoids share the same molecular targets or act through different pathways.

Studies to investigate potential synergistic or additive effects when this compound is combined with other nortriterpenoids or bioactive compounds from E. ulmoides.

Q & A

Q. How can cross-disciplinary methods (e.g., phytochemistry and bioinformatics) optimize this compound research?

- Methodological Answer : Integrate LC-MS/MS for metabolite profiling with network pharmacology to identify target pathways. Use tools like SwissTargetPrediction to map this compound’s interactions with disease-related proteins .

Methodological Notes

- Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For bioassays, include triplicate measurements and blinded data analysis to minimize bias .

- Data Contradictions : Use sensitivity analyses to assess outliers. Replicate conflicting experiments with identical parameters and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Ethical Compliance : For studies involving human-derived enzymes, adhere to institutional biosafety protocols and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.